![molecular formula C25H30N4O2 B3004158 5-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one CAS No. 1775360-23-0](/img/structure/B3004158.png)
5-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
- NMR Spectroscopy :
Wissenschaftliche Forschungsanwendungen
Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents
Research has shown that compounds related to 5-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one, such as certain 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones, have potential as alpha 1-adrenoceptor antagonists and antihypertensive agents. These compounds demonstrated high binding affinity for alpha 1-adrenoceptors and showed significant antihypertensive activity in vivo (Chern et al., 1993).
H1-Antihistaminic Agents
Novel quinazolin-4-(3H)-ones, including derivatives similar to the targeted compound, have been identified as effective H1-antihistaminic agents. In vivo tests on guinea pigs revealed that these compounds protected against histamine-induced bronchospasm. Notably, some derivatives, such as 2-(3-(4-methylpiperazin-1-yl) propylthio)-3-(phenyl) quinazolin-4(3H)-one, emerged as leading molecules for further development in this class of antihistamines (Alagarsamy & Parthiban, 2014).
Antihypertensive Heterocycles
Research has also explored the synthesis of related compounds for potential antihypertensive applications. However, preliminary pharmacological evaluations indicated that some of these synthesized compounds lacked antihypertensive activity (Shiau et al., 1990).
Anticonvulsant Activity
A series of quinazolinone derivatives have been synthesized and evaluated for anticonvulsant activity. These studies are significant for understanding the broader applications of quinazolinone compounds in neurological disorders (Noureldin et al., 2017).
Molecular Docking and Antimicrobial Activity
Molecular docking studies of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines, a related class of compounds, have shown potential antimicrobial activity. This research underscores the broader implications of quinazolinone derivatives in combating microbial infections (Antypenko et al., 2022).
Wirkmechanismus
- Acetylcholinesterase Inhibition : Given the phenylpiperazine moiety, it might interact with acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer’s disease. Compound 6g (a related derivative) demonstrated moderate AChE inhibitory activity .
- Mixed-Type Inhibition : Kinetic studies suggest that compound 6g acts as a mixed-type inhibitor, combining competitive and non-competitive inhibition .
Eigenschaften
IUPAC Name |
5-methyl-3-(4-phenylpiperazine-1-carbonyl)-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-26-22-18-19(11-12-21(22)25(31)29-13-7-3-6-10-23(26)29)24(30)28-16-14-27(15-17-28)20-8-4-2-5-9-20/h2,4-5,8-9,11-12,18,23H,3,6-7,10,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCOUOIPFNGOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-enamide](/img/structure/B3004075.png)
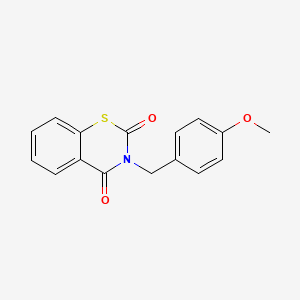
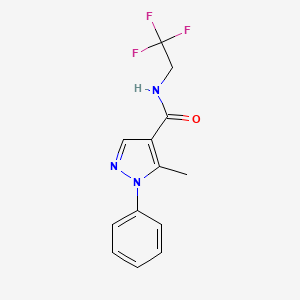
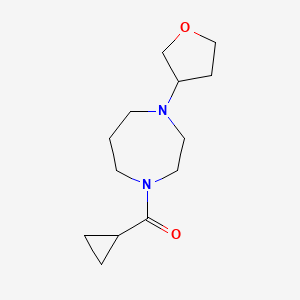
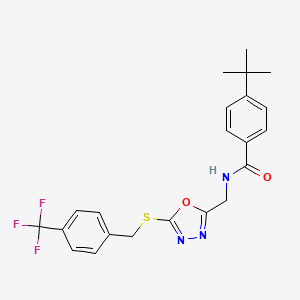

![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3004084.png)
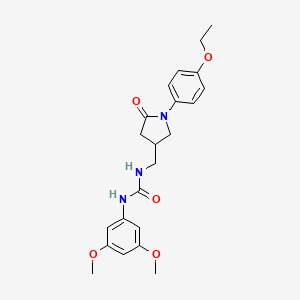
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole](/img/structure/B3004087.png)
![2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B3004093.png)
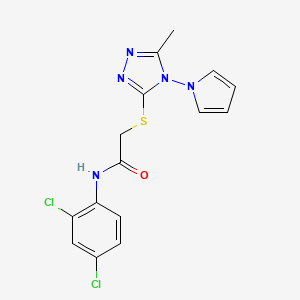

![4-Ethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3004098.png)